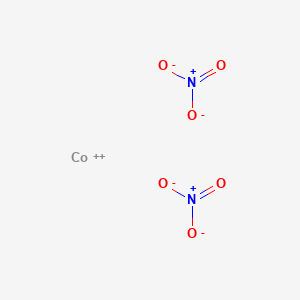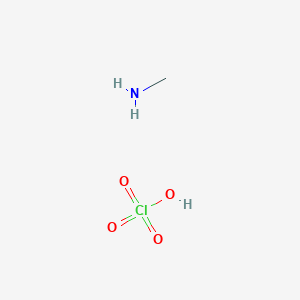
1,2,3,4-Tetrahidroquinolina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound that is part of the tetrahydroquinoline family, which are heterocyclic compounds containing a quinoline core with additional saturation in the ring system. These compounds are of interest due to their presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of derivatives of tetrahydroquinoline can be achieved through various methods. One approach involves the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to produce 1,2-dihydroquinoline-3-carboxylic acid derivatives at room temperature, with the reaction proceeding efficiently in alcoholic solvents, particularly tert-butyl alcohol . Another method includes the direct C-1 arylation of N-methyl-1,2,3,4-tetrahydroisoquinolines via coupling of α-amino carbanions derived from Lewis acid complexed tetrahydroisoquinolines and in situ generated arynes, providing a synthetic route to cryptostyline alkaloids . Additionally, a diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed through a tandem reduction-reductive amination reaction from methyl (2-nitrophenyl)acetate .
Molecular Structure Analysis
The molecular structure of methyl tetrahydroquinoline derivatives has been elucidated using various analytical techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis .
Chemical Reactions Analysis
Methyl tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cleavage of functionalized dihydrooxazoles, with the starting dihydrooxazole prepared on a large scale using a solvent-free process assisted by focused microwave technology . Another study describes the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its UV/Vis and IR spectra . The crystal structure of this compound is stabilized through intermolecular hydrogen bonds, which can impact its solubility and stability .
Aplicaciones Científicas De Investigación
Intermediario farmacéutico
“1,2,3,4-Tetrahidroquinolina-3-carboxilato de metilo” puede servir como intermedio en la síntesis de varios productos farmacéuticos debido a sus características estructurales. Los compuestos con el núcleo de tetrahidroquinolina se utilizan a menudo en química medicinal por su actividad biológica .
Catálisis en síntesis orgánica
El compuesto podría utilizarse en procesos catalíticos como la reacción de Friedel-Crafts. Se ha demostrado que las tetrahidroquinolinas son ligandos efectivos en reacciones catalizadas por iridio .
Regulación de la función de neurotransmisores
Se han estudiado derivados de la tetrahidroquinolina por su papel en el control de la función de los neurotransmisores y la prevención de la neurotoxicidad relacionada con la actividad de la monoamino oxidasa (MAO) en el cerebro .
Propiedades antibacterianas
Algunos derivados de la tetrahidroquinolina han mostrado propiedades antibacterianas contra diversas cepas bacterianas patógenas. Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos .
Reacciones multicomponente
El compuesto podría estar involucrado en reacciones multicomponente para la funcionalización, que es un método común en la síntesis orgánica para crear moléculas complejas a partir de otras más simples .
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate” may cause respiratory irritation. It is harmful if swallowed and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is a derivative of tetrahydroquinoline, a structure found in many bioactive molecules
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate’s action are not well-documented. Given the structural similarity to other tetrahydroquinoline derivatives, it may exhibit a range of bioactivities. Specific effects at the molecular and cellular level need to be investigated further .
Propiedades
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIDTMLOPPTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238523 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177202-62-9 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)


![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)





